molecular formula C15H11N3O3S B6522922 N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1004053-55-7

N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B6522922
CAS RN: 1004053-55-7
M. Wt: 313.3 g/mol
InChI Key: ZMGSVNGOCICBFD-UHFFFAOYSA-N
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Description

“N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been found to exhibit valuable pharmacological properties such as antiviral, antioxidant, and antimalarial activities . They also have potential therapeutic properties such as antidepressant, antibacterial, antifungal, anti-inflammatory, antiplatelet, antihypertensive, herbicidal, and plant growth regulatory properties .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from the thieno[2,3-d]pyrimidine core structure . The compound contains a thieno[2,3-d]pyrimidin-4-yl group attached to a 2,3-dihydro-1,4-benzodioxine-6-carboxamide moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidines include cyclization, condensation, and heterocyclization reactions . The key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives is the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative .

Scientific Research Applications

N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a versatile compound with a wide range of applications in scientific research. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, quinolines, and thiophenes. It has also been used as a starting material for the synthesis of a number of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-tumor agents. In addition, it has been used in the synthesis of a number of materials, such as polymers, dyes, and pigments.

Advantages and Limitations for Lab Experiments

N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively non-toxic. In addition, it can form a variety of different ring systems, which makes it highly versatile. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it can be difficult to purify and isolate, which can lead to poor yields.

Future Directions

N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a versatile compound with a wide range of potential applications. In the future, it could be used to develop new pharmaceuticals, materials, and dyes. It could also be used to further study its biochemical and physiological effects, as well as its mechanism of action. In addition, it could be used to develop new methods for synthesizing heterocyclic compounds, as well as new methods for purifying and isolating compounds. Finally, it could be used to develop new methods for studying the structure and reactivity of heterocyclic compounds.

Synthesis Methods

N-{thieno[2,3-d]pyrimidin-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be synthesized using a variety of methods. The most common method is the reaction of thiophene-2-carboxaldehyde with 2-chloro-4-nitrophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of 40-60°C. The reaction produces a yellow-brown solution of the desired product.

properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(9-1-2-11-12(7-9)21-5-4-20-11)18-13-10-3-6-22-15(10)17-8-16-13/h1-3,6-8H,4-5H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGSVNGOCICBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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